Dimerum acid

Description

Contextualization within the Siderophore Landscape

Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms like bacteria and fungi, as well as by some plants, to acquire iron from their environment. wikipedia.orgmdpi.com Iron is an essential nutrient for most living organisms, but its bioavailability is often extremely low in aerobic environments, where it primarily exists in the insoluble ferric (Fe³⁺) state. wikipedia.orgmdpi.com Siderophores scavenge this insoluble iron by forming stable, soluble complexes that can then be taken up by the microorganism via active transport mechanisms. wikipedia.orgrsc.org

Fungi, being largely immobile organisms, rely on local nutrient resources and have developed efficient strategies to overcome iron limitation. researchgate.net They produce a diverse array of siderophores, which are vital for their growth, sporulation, and spore germination. nih.gov Fungal siderophores are broadly classified based on the chemical functional groups they use to bind iron, with the hydroxamate type being the most common. nih.govfftc.org.tw

The ecological significance of fungal siderophores is vast. In soil ecosystems, they contribute to the bioweathering of minerals, enhancing the bioavailability of iron. nih.gov This process is not only crucial for the fungi themselves but also impacts surrounding flora, as some plants can utilize fungal siderophore-iron complexes. medchemexpress.comresearchgate.net By sequestering the limited iron in an environment, siderophore-producing fungi can outcompete other microorganisms, including pathogenic species, for this essential nutrient. fftc.org.tw This competitive advantage makes them important in biocontrol, helping to suppress plant diseases by inhibiting the growth of phytopathogens. fftc.org.tw Furthermore, the production of different types of siderophores allows fungi to adapt to varying environmental conditions, such as changes in pH. wikipedia.org

Siderophores are generally categorized into three main types based on their iron-coordinating ligands: hydroxamates, catecholates, and carboxylates. mdpi.comfftc.org.tw Hydroxamate siderophores, which are particularly common among fungi, are characterized by the presence of N-hydroxylated amide bonds. rsc.orgnih.gov This class can be further subdivided into monohydroxamates, dihydroxamates, and trihydroxamates. scialert.net

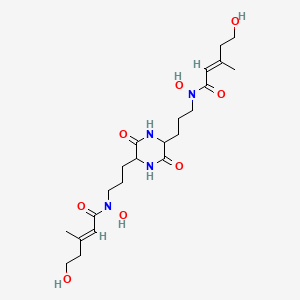

Dimerum acid is classified as a dihydroxamate-type siderophore. medchemexpress.comnih.govnih.gov This means it possesses two hydroxamate functional groups that act as bidentate ligands to chelate a single ferric iron ion. rsc.org Structurally, it is formed when two units of N⁵-acetyl-N⁵-hydroxy-L-ornithine are linked head-to-head, creating a diketopiperazine ring. rsc.org This dihydroxamate structure is a precursor or a degradation product of more complex trihydroxamate siderophores like coprogen (B1513091). medchemexpress.comrsc.org this compound is produced by several fungal species, including Penicillium chrysogenum, Gliocladium virens (now known as Trichoderma virens), and fungi from the genus Bisifusarium. nih.govmedchemexpress.comnih.gov It has also been identified in the mold Monascus anka and the fungus Histoplasma capsulatum. asm.orgresearchgate.net

Historical Perspective of this compound Research and Discovery

The discovery and characterization of this compound are part of the broader exploration of siderophore chemistry that began in the mid-20th century. The compound, also referred to as dimerumic acid, was first identified as a product of the fusarioid genus Bisifusarium and structurally elucidated by H. Diekmann in 1970. nih.gov Subsequent research in 1974 detailed the chemical synthesis of both rhodotorulic acid and dimerumic acid, further solidifying the understanding of its structure. researchgate.net

By the 1980s, research began to focus on the biological function of this compound. A significant 1986 study investigated the siderophores produced by the fungus Gliocladium virens and identified this compound as one of its major dihydroxamate siderophores, alongside the monohydroxamates cis- and trans-fusarinine. nih.gov This research used techniques like NMR spectroscopy to detail the structural features of the free ligand and its ferric complex, noting that it forms a 3:2 complex with iron (Fe₂(DA)₃) in a pH range of 5.0-8.0. nih.govebi.ac.uk A companion study further established the role of this compound as an efficient iron transport agent for G. virens, demonstrating that its uptake is an active process that can be inhibited by respiratory poisons. nih.gov

In 2000, a study on the mold Monascus anka, which is traditionally used in food fermentation, isolated and identified dimerumic acid as a potent antioxidant component. researchgate.net This finding expanded the known biological activities of the compound beyond iron metabolism. Later research continued to explore its role in plant nutrition, demonstrating that this compound and its related fusarinines produced by Penicillium chrysogenum can improve iron utilization in different types of plants. medchemexpress.comresearchgate.net

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₃₆N₄O₈ | fda.govuni.lu |

| Molecular Weight | 484.54 g/mol | fda.gov |

| Systematic Name | (E)-N,5-dihydroxy-N-[3-[5-[3-[hydroxy-[(E)-5-hydroxy-3-methylpent-2-enoyl]amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]-3-methylpent-2-enamide | uni.lu |

| CAS Registry Number | 26912-16-3 | jst.go.jpchemicalbook.com |

| Class | Dihydroxamate Siderophore | nih.govnih.gov |

Table 2: General Classification of Siderophores

| Siderophore Class | Coordinating Group(s) | Typical Producers | Examples |

|---|---|---|---|

| Hydroxamates | Hydroxamic acid (-CO-N(OH)-) | Fungi and Bacteria | Ferrioxamine B, Ferrichrome, Coprogen, this compound |

| Catecholates | Catechol (1,2-dihydroxybenzene) | Bacteria | Enterobactin, Salmochelin |

| Carboxylates | Carboxylic acid (-COOH) and Hydroxyl (-OH) | Bacteria and Fungi | Rhizobactin, Staphyloferrin A |

| Mixed Type | Combination of the above or other groups (e.g., phenolate, amino) | Bacteria | Pyoverdine, Myobactin |

Compound Names Mentioned in this Article

Acetyl this compound

Cis-fusarinine

Coprogen

Coprogen B

this compound (Dimerumic acid)

Enterobactin

Ferricrocin

Ferrioxamine B

Myobactin

Pyoverdine

Rhizobactin

Rhodotorulic acid

Salmochelin

Staphyloferrin A

Trans-fusarinine

Triacetylfusarinine C (TAFC)

Properties

CAS No. |

26912-16-3 |

|---|---|

Molecular Formula |

C22H36N4O8 |

Molecular Weight |

484.5 g/mol |

IUPAC Name |

(E)-N,5-dihydroxy-N-[3-[5-[3-[hydroxy-[(E)-5-hydroxy-3-methylpent-2-enoyl]amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]-3-methylpent-2-enamide |

InChI |

InChI=1S/C22H36N4O8/c1-15(7-11-27)13-19(29)25(33)9-3-5-17-21(31)24-18(22(32)23-17)6-4-10-26(34)20(30)14-16(2)8-12-28/h13-14,17-18,27-28,33-34H,3-12H2,1-2H3,(H,23,32)(H,24,31)/b15-13+,16-14+ |

InChI Key |

MKDKGLNKTMDNHY-WXUKJITCSA-N |

SMILES |

CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCO)O)O)CCO |

Isomeric SMILES |

C/C(=C\C(=O)N(O)CCCC1NC(=O)C(NC1=O)CCCN(O)C(=O)/C=C(/CCO)\C)/CCO |

Canonical SMILES |

CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCO)O)O)CCO |

Synonyms |

dimerum acid dimerunic acid |

Origin of Product |

United States |

Biosynthesis of Dimerum Acid

Precursor Pathways and Metabolic Integration

The synthesis of Dimerum acid begins with a common, non-proteinogenic amino acid and proceeds through a series of enzymatic modifications to generate the necessary building blocks.

The foundational molecule for the biosynthesis of this compound, and indeed for most fungal hydroxamate siderophores, is the amino acid L-ornithine. asm.orgresearchgate.netoup.com L-ornithine is a key intermediate in cellular metabolism, most notably as a central component of the urea (B33335) cycle where it is produced from the hydrolysis of L-arginine. creative-proteomics.comwikipedia.org Although not directly coded for by DNA for protein synthesis, its availability is crucial for various metabolic pathways, including the production of siderophores. wikipedia.orgsigmaaldrich.com In fungi, the demand for L-ornithine for siderophore production increases significantly during iron starvation. rsc.org

The biosynthetic route from L-ornithine to the immediate precursor of this compound involves two critical enzymatic steps:

Hydroxylation: The first committed step is the hydroxylation of the terminal delta-amino group (N⁵) of L-ornithine. asm.orgnih.gov This reaction is catalyzed by an L-ornithine N⁵-monooxygenase, an enzyme that utilizes molecular oxygen and NADPH to convert L-ornithine into N⁵-hydroxy-L-ornithine. asm.orgscience.govasm.org This hydroxylation is a hallmark of hydroxamate siderophore biosynthesis. rsc.orgrsc.org

N-Acylation: Following hydroxylation, the N⁵-hydroxy-L-ornithine molecule undergoes an acylation reaction. nih.gov An acyl group, derived from an acyl-coenzyme A (CoA) donor, is transferred to the N⁵-hydroxy group. asm.orgasm.org This step, catalyzed by an acyltransferase, forms an N⁵-acyl-N⁵-hydroxy-L-ornithine, which is the direct monomeric unit required for the assembly of this compound. asm.orgnih.gov

Enzymology of this compound Production

The assembly of the final this compound molecule is orchestrated by a large, complex enzymatic machinery distinct from the ribosome.

This compound is synthesized by Nonribosomal Peptide Synthetases (NRPSs). asm.orgresearchgate.netoup.com These are large, multimodular enzymes that function as assembly lines to produce peptide secondary metabolites without the need for an mRNA template. wikipedia.org Each module within an NRPS is responsible for recognizing, activating, and incorporating a specific amino acid (or in this case, its modified derivative) into the growing peptide chain. wikipedia.org In the final stage of this compound synthesis, an NRPS covalently links two units of N⁵-acyl-N⁵-hydroxy-L-ornithine through peptide bonds to form the stable, cyclic diketopiperazine structure. asm.orgasm.orgrsc.org The diversity of siderophores produced by fungi can arise from modifications of these NRPS products. asm.orgasm.org

A key enzyme implicated in this compound biosynthesis is the peptide synthetase Psy1, which was identified and characterized in the biocontrol fungus Trichoderma virens. science.govnih.gov Researchers cloned a partial cDNA of the Psy1 gene, and sequence analysis revealed conserved domains characteristic of peptide synthetases, including adenylation, acyl transfer, and condensation domains. science.govnih.gov

Crucially, the function of Psy1 was confirmed through gene disruption experiments. science.gov Psy1 disruptants, where the native gene was inactivated, were found to be incapable of producing this compound, the major siderophore in T. virens. science.govnih.govgrafiati.com These mutants exhibited significantly impaired growth under low-iron conditions, directly linking the Psy1 enzyme to siderophore production and iron acquisition. science.govnih.gov However, the production of other peptide metabolites, such as the antibiotic gliotoxin, was unaffected in these disruptants, confirming the specific role of Psy1 in the this compound pathway. science.govnih.gov

The formation of the crucial hydroxamate functional group (R-CO-N(OH)-R') is completed during the N-acylation of N⁵-hydroxy-L-ornithine, a reaction catalyzed by a transacetylase enzyme. rsc.orgnih.gov This enzyme is responsible for transferring an acyl group, typically from an acyl-CoA molecule, to the hydroxylated nitrogen of the ornithine precursor. asm.orgasm.orgnih.gov In various fungi, specific N-acetyltransferases have been identified as essential for siderophore biosynthesis. rsc.orgrsc.org For instance, the enzyme SidL in Aspergillus fumigatus is a transacetylase that catalyzes the acetylation of N⁵-hydroxyornithine. rsc.orgnih.gov The activity of such transacetylases is a pivotal step that prepares the monomeric units for their subsequent assembly into this compound by the NRPS machinery. nih.govnih.gov

Genetic Regulation of this compound Biosynthesis

The synthesis of this compound, a hydroxamate siderophore, is a tightly controlled process at the genetic level, primarily dictated by the availability of iron in the fungus's environment. This regulation ensures that the energetically expensive production of this iron-chelating molecule is initiated only when necessary. The genetic framework for this compound production is embedded within specific biosynthetic gene clusters (BGCs), which are subject to complex regulatory networks.

Localization and Analysis of Biosynthetic Gene Clusters (BGCs)

The genes responsible for the biosynthesis of this compound are typically organized into discrete clusters within the fungal genome. researchgate.net These BGCs often contain the core enzymes, transporters, and regulatory proteins required for the complete pathway. This compound is a dihydroxamate siderophore, structurally related to the coprogen (B1513091) family, and is often co-produced with other siderophores like coprogens and ferricrocin. nih.govrsc.orgresearchgate.net

Analysis of various fungi has led to the identification and characterization of these BGCs. In the insect-pathogenic fungus Metarhizium robertsii, transcriptional analysis under iron-deficient conditions revealed three gene clusters with increased expression, two of which were responsible for producing siderophores, including this compound and various coprogens. nih.gov Gene knockout studies confirmed that specific genes within these BGCs are essential for siderophore production. nih.gov Similarly, in the human pathogen Blastomyces dermatitidis, a siderophore biosynthetic gene cluster (SBGC) was predicted to be involved in the synthesis of extracellular siderophores like this compound and coprogen. plos.org

In Histoplasma capsulatum, another pathogenic fungus, global transcription analysis identified a suite of genes that were highly induced by iron depletion, including those encoding an ornithine-N⁵-oxygenase (SID1), an acetylase (SID3), a non-ribosomal peptide synthetase (NPS1), and various transporters. jmb.or.krnih.gov These genes form a cluster essential for the production of its hydroxamate siderophores, which include this compound. jmb.or.krnih.gov The biosynthesis of this compound is initiated by the N⁵-hydroxylation of L-ornithine, a reaction catalyzed by a SidA/SID1 ortholog, marking the first committed step in the pathway. rsc.orgnih.gov The core structure, a diketopiperazine of N-δ-acetyl-l-N δ-hydroxyornithine, is assembled by non-ribosomal peptide synthetases (NRPSs). nih.govnih.govnih.gov

A study of the novel fungus Alanomyces manoharacharyi also identified a BGC with high homology to known clusters responsible for producing this compound and related metachelins, further highlighting the conserved nature of this biosynthetic pathway. mdpi.com

| Fungus | Identified Genes/Cluster | Putative Function in this compound Biosynthesis |

| Metarhizium robertsii | Iron-deficiency-related gene clusters; mrsidD | Biosynthesis of this compound and coprogens. nih.gov mrsidD is shared between both pathways. |

| Histoplasma capsulatum | SID1, SID3, SID4, NPS1, OXR1, MFS1, ABC1 | Ornithine-N⁵-oxygenase, acetylase, non-ribosomal peptide synthetase, oxidoreductase, transporters. jmb.or.krnih.gov |

| Blastomyces dermatitidis | Siderophore Biosynthetic Gene Cluster (SBGC) | Biosynthesis of extracellular siderophores including this compound and coprogen. plos.org |

| Alanomyces manoharacharyi | BGC with homology to metachelin/dimerum acid cluster | Putative production of this compound and related siderophores. mdpi.com |

Iron-Dependent Gene Expression and Regulatory Elements

The primary environmental cue governing the expression of this compound BGCs is iron availability. Production is strongly induced under iron-limiting conditions and repressed when iron is plentiful. nih.govniscpr.res.in This regulation is critical for fungal survival, allowing them to compete for scarce iron resources in their respective niches, from soil to a mammalian host. nih.govfftc.org.tw

The molecular mechanism of this iron-dependent regulation involves specific transcription factors. In many ascomycetes, this control is mediated by GATA-type transcription factors. nih.gov These regulatory proteins typically act as repressors. Under iron-replete conditions, they bind to specific DNA sequences (GATA sites) in the promoter regions of siderophore biosynthetic genes, preventing their transcription. nih.govjmb.or.kr When iron becomes scarce, the repressor is inactivated, lifting the repression and allowing the BGC to be expressed. nih.gov

In Blastomyces dermatitidis, a GATA transcription factor known as SREB was identified as a major regulator of iron assimilation. plos.org Deletion of the SREB gene resulted in the failure to repress the siderophore biosynthetic gene cluster under iron-replete conditions, confirming its role as a key negative regulator. plos.org Similarly, in Histoplasma capsulatum, the expression of the entire siderophore BGC is strongly upregulated in low-iron environments. jmb.or.krnih.gov Studies in Ustilago maydis have also shown that the GATA-type regulatory protein Urbs1 negatively regulates the expression of siderophore biosynthesis genes. jmb.or.kr This conserved regulatory mechanism underscores the fundamental importance of iron homeostasis in fungi. nih.gov

Comparative Genomics of this compound Producing Microorganisms

This compound is produced by a taxonomically diverse range of fungi, including plant pathogens (Stemphylium botryosum, Verticillium dahliae), human pathogens (Histoplasma capsulatum, Blastomyces dermatitidis), and saprophytic or mycoparasitic fungi (Penicillium chrysogenum, Trichoderma spp., Metarhizium spp.). nih.govresearchgate.netfftc.org.twasm.org Comparative genomic analyses of these organisms provide insights into the evolution and distribution of the biosynthetic pathway.

Genomic studies reveal that the gene clusters for siderophore production, including those for this compound, are widespread. mdpi.commicrobiologyresearch.org For instance, a comparative study of three Trichoderma species found that the mycoparasitic species (T. virens and T. atroviride) possess a greater number of genes related to secondary metabolism, including NRPSs for siderophore synthesis, compared to the biomass-degrading species T. reesei. microbiologyresearch.org This suggests an evolutionary pressure for enhanced iron competition capabilities in fungi that interact with other microbes. microbiologyresearch.org

The shared reliance on the mrsidD gene for both this compound and coprogen biosynthesis in Metarhizium robertsii points to a conserved evolutionary mechanism for diversifying siderophore production. The structure of this compound itself—a diketopiperazine of two N⁵-acyl-N⁵-hydroxy-l-ornithine units—is considered a core component of the more complex coprogen siderophores, which feature a third ornithine unit. rsc.org This suggests that the BGC for this compound may represent a fundamental or ancestral module from which other related siderophore pathways have evolved. The presence of homologous BGCs across different fungal genera, as seen in the comparison between Alanomyces and other producers, supports the conservation of the core biosynthetic machinery. mdpi.com

Biological Functions and Molecular Mechanisms

Iron Acquisition and Homeostasis

Iron is a vital micronutrient for nearly all living organisms, yet its bioavailability is often limited due to the low solubility of the ferric (Fe³⁺) form at physiological pH. nih.govoup.com Microorganisms have evolved sophisticated strategies to overcome this limitation, primarily through the secretion of siderophores like dimerum acid. asm.orgjmb.or.kr

This compound is classified as a dihydroxamate siderophore, meaning it contains two hydroxamic acid functional groups that act as bidentate ligands to chelate ferric iron. nih.govnih.gov It is a derivative of rhodotorulic acid, which is the diketopiperazine of N-δ-acetyl-L-N δ-hydroxyornithine. asm.orgnih.gov The structure of this compound consists of a piperazine (B1678402) ring with two appended chains, each containing a hydroxamate group. ontosight.ai

Under iron-limiting conditions, various fungi produce this compound, including Penicillium chrysogenum, Gliocladium virens (now known as Trichoderma virens), Histoplasma capsulatum, and Blastomyces dermatitidis. asm.orgnih.govresearchgate.netplos.org Spectroscopic studies have revealed that three molecules of this compound (DA) coordinate with two ferric iron atoms, forming a stable 3:2 dinuclear complex, denoted as Fe₂(DA)₃. asm.orgnih.govnih.gov This complex formation solubilizes ferric iron, making it available for microbial uptake. nih.gov The binding of iron by this compound is noted to be weaker than that of trihydroxamate siderophores like coprogen (B1513091) or ferrichrome. asm.orgnih.gov In some fungal species, this compound is considered a natural siderophore, while in others, it is suggested to be a breakdown product of larger siderophores like coprogen. ebi.ac.uk

| Property | Description | Source |

|---|---|---|

| Siderophore Class | Dihydroxamate | asm.orgnih.gov |

| Structure | Diketopiperazine derivative of N-δ-acetyl-L-N δ-hydroxyornithine | asm.orgnih.gov |

| Ferric Iron Complex | Forms a 3:2 complex (Fe₂(DA)₃) | nih.govnih.gov |

| Producing Fungi | Penicillium chrysogenum, Trichoderma virens, Histoplasma capsulatum, Blastomyces dermatitidis | nih.govresearchgate.netplos.org |

| Iron Binding Affinity | Weaker than trihydroxamate siderophores (e.g., coprogen) | asm.orgnih.gov |

Once this compound chelates ferric iron in the extracellular environment, the resulting Fe₂(DA)₃ complex is recognized and transported into the microbial cell. jmb.or.krnih.gov This uptake is an energy-dependent process, characteristic of active transport systems. nih.gov Studies with Gliocladium virens have shown that the transport of the Fe₂(DA)₃ complex is efficiently mediated and can be significantly inhibited by respiratory poisons such as potassium cyanide (KCN) and sodium azide (B81097) (NaN₃), confirming its reliance on metabolic energy. nih.gov

The transport of the iron-siderophore complex across the fungal cell membrane is facilitated by specific siderophore-iron transporter (SIT) proteins. jmb.or.krrsc.org Interestingly, the ability to utilize this compound is not restricted to the microorganisms that produce it. Research has demonstrated that several fungal species, both producers and nonproducers of this compound, can transport iron bound to this siderophore, a phenomenon known as xenosiderophore piracy. nih.govoup.com This suggests the presence of transport systems with broad specificity for different hydroxamate siderophores. nih.gov In some fungi, such as Paracoccidioides, this compound (referred to as dimerumic acid in some studies) is generated as a breakdown product of coprogen B, and the fungus can utilize it as an iron source, highlighting its role in iron acquisition pathways. ebi.ac.uk

While extracellular siderophores like this compound are primarily involved in solubilizing and transporting iron from the environment into the cell, other related molecules are crucial for intracellular iron management. rsc.org Fungi often synthesize different types of siderophores for distinct functions: extracellular for iron scavenging and intracellular for storage and transport. rsc.org

This compound is a key component and a hydrolysis product of the larger trihydroxamate siderophore, coprogen. researchgate.netresearchgate.net Coprogen itself is formed from three N⁵-acyl-N⁵-hydroxyornithine units, with this compound representing a diketopiperazine structure formed from two of these units. rsc.org While this compound functions in uptake, other siderophores from the ferrichrome family, such as ferricrocin, serve as the primary means of intracellular iron storage in many fungi, including Blastomyces dermatitidis and Aspergillus fumigatus. plos.orgrsc.org These intracellular siderophores prevent the toxic accumulation of free iron by safely sequestering it within the cell, and they facilitate the transport of iron to different cellular compartments or into aerial hyphae for processes like spore formation. rsc.org Therefore, while this compound's direct role is in acquisition, its biosynthetic precursors are integral to the pathways that lead to the formation of both extracellular and intracellular siderophores, which collectively maintain iron homeostasis. nih.govrsc.org

Ecological and Inter-Kingdom Interactions

The influence of this compound extends beyond the producing organism, playing a role in the broader ecological community, particularly in the context of plant-microbe interactions.

Siderophores produced by soil microbes, including this compound, can be a significant source of iron for plants, especially in iron-deficient soils. asm.orgresearchgate.net

Plants have evolved two primary strategies for iron acquisition. Strategy I, employed by dicots and non-graminaceous monocots, involves acidifying the rhizosphere, reducing Fe³⁺ to the more soluble Fe²⁺ at the root surface, and then transporting Fe²⁺ into the root cells. frontiersin.orgmdpi.com Strategy II, used by graminaceous plants (grasses), involves the secretion of phytosiderophores that chelate Fe³⁺, and the entire iron-phytosiderophore complex is then taken up by the root. frontiersin.orgmdpi.com

Research has demonstrated that this compound is a highly efficient iron source for both Strategy I and Strategy II plants. researchgate.netresearchgate.netceon.rs In studies using cucumber (a Strategy I plant) and maize (a Strategy II plant), a siderophore mixture from Penicillium chrysogenum, rich in this compound and fusarinines, significantly improved the iron status of the plants, as measured by chlorophyll (B73375) concentration. researchgate.netresearchgate.net The effectiveness of this mixture was comparable to a 100-fold higher concentration of the synthetic chelate FeEDTA. researchgate.net

Further investigations using purified coprogen and its hydrolysis products (this compound and fusarinine) confirmed these findings. researchgate.netresearchgate.net Short-term iron uptake experiments showed that while trihydroxamates like coprogen resulted in negligible to intermediate iron uptake, the hydrolysis products yielded high rates of iron uptake and translocation in both cucumber and maize. researchgate.netresearchgate.net This enhanced efficiency is attributed to the fact that iron bound to this compound and fusarinines is more easily reduced at the root surface of Strategy I plants and is more readily available for ligand exchange with phytosiderophores in Strategy II plants. researchgate.net

| Plant Type | Experimental Finding | Conclusion | Source |

|---|---|---|---|

| Cucumber (Strategy I) | Siderophore mixture from P. chrysogenum (containing this compound) improved chlorophyll content as much as 100x FeEDTA. | This compound is an efficient iron source for Strategy I plants. | researchgate.net |

| Maize (Strategy II) | Siderophore mixture from P. chrysogenum (containing this compound) improved chlorophyll content. | This compound is an efficient iron source for Strategy II plants. | researchgate.net |

| Cucumber (Strategy I) | High iron uptake and translocation rates from coprogen hydrolysis products (this compound + fusarinine). | Hydrolysis products are more effective iron donors than the intact trihydroxamate siderophore. | researchgate.netresearchgate.net |

| Maize (Strategy II) | High iron uptake and translocation rates from coprogen hydrolysis products (this compound + fusarinine). | Hydrolysis products are more effective iron donors than the intact trihydroxamate siderophore. | researchgate.netresearchgate.net |

| Strategy I & II Plants | Iron bound to hydrolysis products (this compound) was more easily reduced than iron bound to trihydroxamates. | Facilitates both reduction-based (Strategy I) and chelation-based (Strategy II) uptake mechanisms. | researchgate.net |

Plant-Microbe Interactions: Enhancement of Plant Iron Utilization

Influence on Plant Growth and Nutrient Assimilation in Model Systems

This compound, a dihydroxamate-type siderophore, plays a significant role in enhancing iron uptake and assimilation in plants. targetmol.commedchemexpress.com This compound, found in fungi such as Penicillium chrysogenum, can act as either a precursor or a degradation product of the trihydroxamate siderophore, coprogen. targetmol.commedchemexpress.comnih.gov Research has demonstrated its effectiveness in improving iron nutrition for both Strategy I plants, such as cucumber, and Strategy II plants, like maize. targetmol.comnih.gov

Studies involving hydroponically grown cucumber and maize have shown that a siderophore mixture from P. chrysogenum, which contained substantial amounts of this compound and fusarinines, markedly improved the iron status of the plants. nih.gov The effect, measured by chlorophyll concentration, was comparable to that of a 100-fold higher concentration of the synthetic chelate FeEDTA. nih.gov

Further investigations using hydrolysis products of coprogen, which consist of this compound and fusarinine (B1175079), confirmed their efficacy as iron sources for plants. nih.gov In short-term experiments with cucumber and maize, these hydrolysis products led to high rates of radioactive iron uptake and translocation. nih.gov This suggests that this compound and its associated compounds are highly efficient iron donors for plants. nih.gov The mechanism is partly attributed to the relative ease with which iron bound to these hydrolysis products can be reduced at the root surface compared to iron chelated by trihydroxamates like coprogen. nih.gov Furthermore, under slightly acidic conditions (pH 6.0), this compound can facilitate the release of bioavailable Fe³⁺ through ligand exchange with phytosiderophores secreted by plant roots or with other chelators like EDTA. targetmol.commedchemexpress.comnih.gov

Table 1: Effect of this compound and Related Siderophores on Plant Iron Nutrition

| Plant Model | Treatment | Key Findings | Reference |

|---|---|---|---|

| Cucumber (Strategy I) | Ferrated siderophore mixture from P. chrysogenum (containing this compound) | Significantly improved iron status and chlorophyll concentration. | nih.gov |

| Maize (Strategy II) | Ferrated siderophore mixture from P. chrysogenum (containing this compound) | Significantly improved iron status and chlorophyll concentration. | nih.gov |

| Cucumber (Strategy I) | Coprogen hydrolysis products (this compound and fusarinine) | High rates of iron uptake and translocation; iron was more easily reduced at the root surface. | nih.gov |

This compound in Biocontrol Strategies (non-clinical)

The ability of siderophores to tightly bind iron is a cornerstone of many non-clinical biocontrol strategies against plant diseases. fftc.org.twmdpi.com By producing potent siderophores, beneficial microorganisms can effectively deplete the available iron in the rhizosphere, the soil region directly influenced by root secretions. fftc.org.twapsnet.org This iron deprivation inhibits the growth and proliferation of phytopathogenic fungi and bacteria that require iron for their own metabolic processes. fftc.org.twmdpi.com

This compound is produced by various fungi, including species of Fusarium, Verticillium, and Cylindrocarpon, some of which are known phytopathogens themselves, while others can act as biocontrol agents. fftc.org.twnih.gov When a biocontrol agent produces this compound, it can suppress disease by outcompeting pathogens for iron. fftc.org.twmdpi.com For example, siderophores produced by endophytic Penicillium chrysogenum have shown inhibitory effects against plant pathogens like Ralstonia solanacearum and Xanthomonas oryzae pv. oryzae. mdpi.com However, the role of this compound in biocontrol is not universal. A study involving Trichoderma virens showed that disrupting its ability to produce this compound did not diminish its effectiveness in controlling damping-off diseases caused by Pythium ultimum and Rhizoctonia solani. nih.gov This suggests that, in this specific interaction, other mechanisms, such as the production of antibiotics or lytic enzymes, were more critical for biocontrol than iron competition via this compound. nih.gov

Beyond direct competition for nutrients, microbial metabolites can indirectly bolster plant health by interacting with the plant's own defense systems. researchgate.net While direct modulation of specific plant defense signaling pathways (e.g., those mediated by salicylic (B10762653) acid or jasmonic acid) by this compound has not been explicitly documented, the provision of essential nutrients is a recognized indirect mechanism for enhancing plant resilience. umbc.eduresearchgate.netnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Coprogen |

| This compound |

| EDTA (Ethylenediaminetetraacetic acid) |

| Ferricrocin |

| Ferrioxamine B |

| Fusarinine |

| Jasmonic acid |

| Phytosiderophores |

Non-Iron Related Biological Activities

Antioxidant Activity and Free Radical Scavenging Mechanisms (e.g., DPPH, hydroxyl radical, superoxide (B77818) anion)

This compound has been identified as a potent antioxidant compound. researchgate.net Its capacity to neutralize harmful free radicals is a key aspect of its biological activity, separate from its role in iron metabolism. The antioxidant efficacy of this compound has been evaluated using various standard assays that measure its ability to scavenge different types of reactive oxygen species (ROS).

Research findings indicate that this compound exhibits a significant ability to scavenge the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. researchgate.net The DPPH assay is a common method used to evaluate the ability of a compound to act as a hydrogen donor, a primary mechanism of antioxidant action. mdpi.com In addition to its strong effect on DPPH, this compound also moderately scavenges hydroxyl radicals and superoxide anions. researchgate.net The scavenging of these specific radicals is crucial, as hydroxyl radicals are highly reactive and can cause damage to various biological molecules, while superoxide anions are precursors to other reactive species. mdpi.com The radical scavenging capability of this compound has been observed to be dose-dependent. researchgate.net

| Free Radical Species | Scavenging Activity of this compound | Reference |

|---|---|---|

| DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical | Significant | researchgate.net |

| Hydroxyl Radical (•OH) | Moderate | researchgate.net |

| Superoxide Anion (O₂⁻) | Moderate | researchgate.net |

Potential Molecular Targets and Cellular Pathways of Action (excluding human clinical aspects)

The antioxidant properties of this compound are linked to its influence on specific molecular targets and cellular pathways involved in oxidative stress. One of the key mechanisms identified is its ability to protect against chemically induced liver injury. researchgate.net In studies involving carbon tetrachloride (CCl₄)-induced liver toxicity in mice, pretreatment with this compound was shown to depress the elevation of serum aspartate aminotransferase and alanine (B10760859) aminotransferase activities, which are markers of liver damage. researchgate.net

A potential molecular target influenced by this compound is the enzyme glutathione (B108866) S-transferase (GST). researchgate.net This enzyme is activated by oxidative stress, and its increased activity was observed following CCl₄ treatment. researchgate.net this compound pretreatment was found to depress this increase in liver microsomal GST activity, suggesting an interaction with this detoxification pathway. researchgate.net Furthermore, this compound has been reported to inhibit lipid peroxidation caused by NADPH and iron, indicating a direct protective effect on cellular membranes. researchgate.net

In the context of its own biosynthesis within fungi, the production of this compound is tightly regulated by specific cellular pathways. In Blastomyces dermatitidis, the GATA transcription factor SREB regulates the biosynthesis of this compound. plos.org Disruption of SREB leads to the dysregulated production of this compound, even under iron-replete conditions where it is normally repressed. plos.org This highlights SREB and its regulated genes as a key cellular pathway controlling the availability of this compound. plos.org The biosynthetic pathway itself involves several enzymes that serve as molecular targets, including L-ornithine N⁵-oxygenase and various transacylases responsible for assembling the N-hydroxy-L-ornithine units into the characteristic diketopiperazine ring of this compound. nih.govrsc.orgrsc.org

| Potential Molecular Target/Pathway | Observed Effect of/on this compound | Organism/System | Reference |

|---|---|---|---|

| Glutathione S-Transferase (GST) Pathway | Depresses CCl₄-induced increase in activity | Mouse liver microsomes | researchgate.net |

| Lipid Peroxidation Pathway | Inhibits NADPH and iron-induced lipid peroxidation | In vitro | researchgate.net |

| SREB (GATA Transcription Factor) | Regulates biosynthesis of this compound | Blastomyces dermatitidis | plos.org |

| Siderophore Biosynthetic Enzymes (e.g., L-ornithine N⁵-oxygenase) | Catalyze the formation of this compound precursors | Fungi | nih.govrsc.org |

Advanced Research Methodologies and Applications in Chemical Science

Synthetic Approaches to Dimerum Acid and its Analogs

The synthesis of complex molecules like this compound is a challenging yet crucial aspect of chemical research. It not only confirms the structure of the natural product but also provides avenues for creating novel analogs with potentially enhanced properties. nih.gov

Strategies for Total Synthesis of Dimeric Natural Products

The total synthesis of dimeric natural products such as this compound often involves biomimetic approaches, where the proposed biosynthetic pathway in nature inspires the synthetic route. nih.gov These strategies can be broadly categorized and often employ a variety of reactions to achieve the desired molecular architecture.

Key dimerization strategies include:

Oxidative Coupling: This method is pivotal in the synthesis of many dimeric alkaloids and was instrumental in the first total synthesis of dixiamycin B, a dimeric indole (B1671886) alkaloid, using an electrochemical approach. researchgate.net

Cycloaddition Reactions: Intermolecular cycloadditions are a powerful tool for constructing the core structures of dimeric natural products. researchgate.net

Metathesis Reactions: Alkene and alkyne metathesis have been successfully used in the assembly of complex dimeric structures. researchgate.net

Multi-component Reactions: These reactions simplify synthetic routes by combining multiple starting materials in a single step. researchgate.net

The synthesis of C2 symmetric natural products, a category that includes many dimeric compounds, often utilizes strategies like two-directional synthesis and core expansion. researchgate.net The choice of strategy is often dictated by the specific structural features of the target molecule. For instance, the synthesis of the dimeric pyrrole-imidazole alkaloids, a family of marine natural products with significant biological activities, required the development of a unique strategy to construct their complex and highly nitrogenous structures. acs.org

A significant challenge in the synthesis of dimeric natural products is controlling the chemo-, regio-, and atroposelectivity of the dimerization step. beilstein-journals.org Overcoming these challenges often requires the development of novel synthetic methods and catalysts.

Enzymatic Synthesis and Biocatalysis for Analog Production

Enzymatic synthesis and biocatalysis have emerged as powerful and sustainable alternatives to traditional chemical synthesis for producing analogs of complex natural products like this compound. frontiersin.orgsymeres.com These methods utilize enzymes or whole-cell systems to perform specific chemical transformations with high selectivity, often under mild reaction conditions. frontiersin.org

Several approaches are employed in the biocatalytic production of natural product analogs:

Enzyme-mediated Dimerization: Enzymes such as cytochrome P450s, laccases, and intermolecular [4+2] cyclases are known to catalyze dimerization reactions in the biosynthesis of microbial natural products. nih.govresearchgate.net Harnessing these enzymes provides a direct route to dimeric structures. researchgate.net For example, a cytochrome P450 monooxygenase, CYP158C1, from Streptomyces cattleya has been identified to catalyze the dimerization of isoflavones. beilstein-journals.org

Precursor-Directed Biosynthesis and Mutasynthesis: These techniques involve feeding unnatural starting materials to a microorganism that produces the natural product of interest. nih.gov The biosynthetic machinery of the organism then incorporates the unnatural precursor, leading to the formation of a novel analog.

Genetic Engineering: Modification of the genes responsible for the biosynthesis of a natural product can lead to the production of new derivatives. isomerase.com This can involve altering the substrate specificity of enzymes or introducing new enzymatic activities into the biosynthetic pathway. nih.gov

Chemoenzymatic Synthesis: This approach combines chemical and enzymatic steps to create novel compounds. For instance, a library of dimeric neolignans was synthesized using a combination of horseradish peroxidase (HRP)-mediated oxidative coupling and chemical modifications. acs.org

The use of biocatalysis offers several advantages, including the potential for "green" chemistry, high stereoselectivity, and the ability to create complex molecules that are difficult to access through purely chemical means. nih.gov

Rational Design of this compound Derivatives for Functional Studies

Rational design is a powerful strategy for creating derivatives of natural products with improved or novel biological activities. researchgate.netnih.gov This approach relies on an understanding of the structure-activity relationship (SAR) of the parent molecule and its biological target. nih.gov

The process of rational design typically involves:

Computational Modeling: Structure-based and ligand-based design approaches are used to predict how modifications to the this compound structure will affect its interaction with its biological target. researchgate.net

Biological Evaluation: The newly synthesized derivatives are then tested for their biological activity to validate the design strategy and further refine the SAR. pnas.org

A key aspect of rational design is the ability to generate a library of derivatives for screening. Biology-oriented synthesis (BIOS) is a strategy that guides the design of compound libraries based on the structural features of known bioactive natural products. researchgate.net By focusing on "privileged scaffolds" that are known to interact with a range of biological targets, this approach increases the likelihood of discovering new bioactive molecules.

The rational design of macrolide antibiotic derivatives has successfully led to the development of new compounds that can overcome antibiotic resistance. pnas.org This demonstrates the potential of this approach for developing novel therapeutic agents based on natural product scaffolds like this compound.

Advanced Analytical Techniques for Characterization and Quantification

The accurate characterization and quantification of this compound and its analogs are essential for all aspects of research, from synthesis to biological evaluation. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) play a crucial role in this process.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, purification, and quantification of natural products from complex mixtures. thieme-connect.comnih.gov It is an indispensable tool for assessing the purity of synthetic this compound and its derivatives. advancechemjournal.com

Key features of HPLC in the analysis of this compound include:

Separation Power: HPLC offers high resolution and efficiency in separating compounds with similar chemical properties. chromtech.com Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is the most common mode for analyzing natural products. thieme-connect.com

Purity Assessment: HPLC is used to determine the purity of a sample by separating the main compound from any impurities or byproducts. chromtech.com The peak area of the compound of interest can be used for quantification.

Preparative Applications: Preparative HPLC can be used to isolate and purify larger quantities of this compound for further studies. researchgate.net

Table 1: Representative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Note: These are typical starting parameters and may require optimization for specific this compound analogs. |

Mass Spectrometry (MS and MS/MS) for Structural Elucidation and Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net When coupled with tandem mass spectrometry (MS/MS), it provides detailed structural information by fragmenting the molecule and analyzing the resulting fragments. psu.eduacs.org

The role of MS in the study of this compound includes:

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is used to determine the molecular formula of this compound and its analogs. acs.orgmdpi.com

Structural Elucidation: The fragmentation pattern obtained from MS/MS experiments provides valuable information about the connectivity of atoms within the molecule, aiding in its structural identification. mdpi.com Collision-induced dissociation (CID) is a common method for generating these fragments. acs.org

Identification in Complex Mixtures: When coupled with a separation technique like HPLC (LC-MS), mass spectrometry can be used to identify this compound in complex biological or environmental samples. researchgate.net

Table 2: Illustrative Mass Spectrometry Data for a Hypothetical this compound Analog

| Ion Type | m/z (measured) | m/z (calculated) | Formula |

| [M+H]⁺ | 543.2389 | 543.2387 | C₃₀H₃₅O₈ |

| [M+Na]⁺ | 565.2208 | 565.2206 | C₃₀H₃₄NaO₈ |

| MS/MS Fragments of [M+H]⁺ | |||

| Fragment 1 | 271.1121 | 271.1127 | C₁₅H₁₅O₄ |

| Fragment 2 | 227.0808 | 227.0814 | C₁₄H₁₁O₃ |

| This table presents hypothetical data to illustrate the type of information obtained from MS and MS/MS analysis. |

The combination of HPLC and MS (LC-MS) is a particularly powerful tool for the analysis of natural products, providing both separation and detailed structural information in a single experiment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and connectivity of molecules in solution. For a molecule like this compound, which possesses a complex architecture including a central piperazine (B1678402) ring and flexible side chains, NMR is indispensable for confirming its covalent structure and determining the preferred conformation of both the free ligand and its metal complexes. dntb.gov.ua

The structural features of this compound and its metal-complexed forms have been investigated using NMR spectroscopy. dntb.gov.ua In its free form, the molecule contains several distinct proton (¹H) and carbon (¹³C) environments that give rise to a characteristic set of signals in an NMR spectrum. The diketopiperazine ring forms a core scaffold, with two propyl chains linking it to the hydroxamate-containing side chains. rsc.org The analysis of chemical shifts, signal integrations, and coupling patterns (multiplicity) in ¹H NMR allows for the assignment of protons to their specific locations within the molecule. For instance, the methylene (B1212753) groups (CH₂) of the propyl chains would exhibit distinct signals based on their proximity to the piperazine ring and the amide groups. mdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between different parts of the molecule. A COSY spectrum would reveal ¹H-¹H coupling networks, confirming the sequence of protons within the propyl chains and the pentenamide moieties. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart, definitively linking the propyl chains to the correct positions on the piperazine ring and connecting the pentenamide groups through the nitrogen atoms.

Upon complexation with a diamagnetic metal ion like Ga(III), significant changes in the NMR spectrum are observed. dntb.gov.ua The coordination of the hydroxamate groups to the metal center alters the electronic environment of nearby nuclei, causing shifts in their resonance frequencies. These shifts provide direct evidence of metal binding at the hydroxamate sites. Furthermore, detailed analysis of the NMR data for the Ga₂(this compound)₃ complex revealed that the this compound ligands exist as two different conformers in a 2:1 ratio, highlighting the conformational flexibility and complexity of the metal-bound state. dntb.gov.ua

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is illustrative, based on typical chemical shift values for the functional groups present in this compound. Actual experimental values may vary based on solvent and other conditions. carlroth.commdpi.comwashington.eduwisc.eduresearchgate.net

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |

| Piperazine Ring CH | 3.5 - 4.5 | 50 - 60 | Multiplet |

| Piperazine C=O | - | 165 - 175 | - |

| Propyl Chain (N-CH₂) | 3.0 - 3.8 | 40 - 50 | Triplet |

| Propyl Chain (-CH₂-) | 1.5 - 2.5 | 20 - 30 | Multiplet |

| Propyl Chain (N(O)-CH₂) | 3.5 - 4.2 | 45 - 55 | Triplet |

| Pentenamide C=CH | 5.5 - 6.5 | 115 - 140 | Triplet |

| Pentenamide C=O | - | 160 - 170 | - |

| Pentenamide CH₂-OH | 3.5 - 4.5 | 60 - 70 | Triplet |

| Pentenamide C-CH₃ | 1.8 - 2.2 | 10 - 20 | Singlet |

| N-OH | 9.0 - 11.0 | - | Broad Singlet |

| C-OH | 4.0 - 5.5 | - | Broad Singlet |

Infrared (IR) and UV-Visible Spectroscopic Analysis in Metal Complexation Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for studying the formation and properties of metal complexes. researchgate.netnih.gov They are particularly useful for investigating the coordination environment of siderophores like this compound with metal ions, most notably iron(III).

UV-Visible Spectroscopy: The formation of a complex between this compound and a transition metal ion can be readily monitored by UV-Vis spectroscopy. researchgate.net this compound itself, like other hydroxamate siderophores, does not strongly absorb light in the visible region of the electromagnetic spectrum. rsc.org However, upon chelation with Fe(III), its complexes exhibit intense colors due to ligand-to-metal charge transfer (LMCT) transitions. nih.gov The hydroxamate groups act as strong chromophores when bound to iron. researchgate.net The ferric complex of this compound, Fe₂(DA)₃, displays a characteristic broad absorption band in the visible spectrum with a maximum around 435 nm, which is typical for ferric-dihydroxamate complexes. dntb.gov.uaresearchgate.net This property allows for the sensitive detection and quantification of the complex. The intensity and position of this absorption band can be used to study the stoichiometry and stability of the complex under various conditions, such as different pH levels. dntb.gov.ua Studies on Gliocladium virens have shown that this compound forms a 3:2 ferric complex (Fe₂(DA)₃) in the pH range of 5.0-8.0. dntb.gov.ua

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups involved in metal coordination. By comparing the IR spectrum of the free this compound ligand with that of its metal complexes, one can identify the atoms that are directly participating in the chelation. The most informative regions in the IR spectrum for this purpose are the stretching frequencies of the carbonyl (C=O) and N-O bonds of the hydroxamate group. In the free ligand, the C=O stretch of the amide appears at a characteristic frequency. Upon coordination to a metal ion, the electron density in the C=O bond changes, typically resulting in a shift of this band to a lower wavenumber (a red shift). sysrevpharm.orgresearchgate.net This shift is a clear indication that the carbonyl oxygen is involved in the coordination. Similarly, changes in the stretching frequency of the N-O bond provide further evidence of the hydroxamate group's involvement in binding the metal ion.

Table 2: Representative Spectroscopic Data for this compound-Metal Complexation This table presents typical data observed during the complexation of hydroxamate siderophores with Fe(III), illustrating the principles described. researchgate.netsysrevpharm.orgresearchgate.netresearchgate.netresearchgate.netijpras.comvscht.cz

| Spectroscopic Technique | Analyte | Characteristic Feature | Wavenumber (cm⁻¹) / Wavelength (nm) | Interpretation |

| IR Spectroscopy | Free this compound | Carbonyl Stretch ν(C=O) | ~1650 | Uncoordinated hydroxamate carbonyl group. |

| Fe(III)-Dimerum Complex | Carbonyl Stretch ν(C=O) | ~1620 - 1630 | Shift to lower frequency indicates C=O coordination. | |

| Free this compound | N-O Stretch ν(N-O) | ~900 - 920 | Uncoordinated hydroxamate N-O bond. | |

| Fe(III)-Dimerum Complex | N-O Stretch ν(N-O) | ~930 - 950 | Shift in frequency indicates N-O coordination. | |

| UV-Vis Spectroscopy | Free this compound | π → π* transitions | < 300 nm | No significant absorption in the visible range. |

| Fe(III)-Dimerum Complex | Ligand-to-Metal Charge Transfer (LMCT) | ~435 nm | Formation of the colored ferric-hydroxamate complex. |

Biotechnological Production and Strain Engineering

This compound is a naturally occurring secondary metabolite produced by various filamentous fungi, including species of Penicillium, Aspergillus, and Fusarium. mdpi.comresearchgate.net As a valuable siderophore with potential applications, enhancing its production through biotechnological methods is a key area of research. This involves optimizing the fermentation process of natural producer strains and applying metabolic engineering to create more efficient cell factories.

Optimization of Microbial Fermentation for Enhanced this compound Yields

The production of secondary metabolites like this compound by fungi is highly sensitive to the conditions of fermentation. researchgate.net Optimizing these conditions is a critical first step to improve yields from wild-type or mutant strains. Key parameters that influence siderophore production include the composition of the culture medium and physical culture conditions. nih.gov

Siderophore biosynthesis is tightly regulated by iron availability; production is typically induced under iron-deficient conditions and suppressed when iron is plentiful. nih.gov Therefore, controlling the concentration of iron in the fermentation medium is paramount. In addition to iron, the type and concentration of carbon and nitrogen sources significantly impact yield. researchgate.netnih.gov For instance, studies on the related siderophores triacetylfusarinine C and ferricrocin in Penicillium chrysogenum showed that optimal production was dependent on specific concentrations of glucose (carbon source) and glycine (B1666218) (nitrogen source). dntb.gov.ua

Physical parameters such as pH, temperature, aeration, and agitation speed also play a crucial role. mdpi.comnih.gov The optimal pH for siderophore production can vary; for example, in Gaeumannomyces graminis, the production of coprogen (B1513091) B decreased while this compound increased with a rise in the pH of the growth medium. Response surface methodology (RSM) is a powerful statistical tool used to systematically optimize all these variables simultaneously to find the combination that results in maximum product yield. nih.govnih.gov

Table 3: Key Parameters for Optimization of this compound Fermentation This table outlines typical parameters and ranges investigated for optimizing siderophore production in fungi, based on general fermentation principles and studies on related compounds. mdpi.comnih.govnih.govresearchgate.net

| Parameter | Typical Range Investigated | Rationale / Effect on Production |

| Iron (Fe³⁺) Conc. | 0.1 - 10 µM | Low iron concentration induces the expression of siderophore biosynthesis genes. High concentration represses production. nih.gov |

| Carbon Source (e.g., Glucose) | 20 - 100 g/L | Primary source of energy and metabolic precursors. Concentration affects growth and pathway flux. nih.gov |

| Nitrogen Source (e.g., Glycine, Aspartate) | 1 - 10 g/L | Provides nitrogen for amino acid precursors (L-ornithine) and cell growth. dntb.gov.ua |

| Initial pH | 5.0 - 8.0 | Affects enzyme activity, nutrient uptake, and product stability. Optimal pH can be species and product-specific. nih.gov |

| Temperature | 25 - 35 °C | Influences fungal growth rate and the activity of biosynthetic enzymes. mdpi.com |

| Agitation Speed | 100 - 250 rpm | Ensures proper mixing of nutrients and oxygen transfer in liquid cultures. nih.gov |

| Inoculum Size | 2% - 10% (v/v) | Affects the length of the lag phase and the overall fermentation time. mdpi.comnih.gov |

Metabolic Engineering Strategies for Increased Biosynthesis

Metabolic engineering aims to rationally modify the metabolic pathways of an organism to enhance the production of a target compound. carlroth.comresearchgate.net For this compound, this involves redirecting metabolic flux towards its specific biosynthetic pathway. The biosynthesis of all hydroxamate siderophores in fungi begins with the amino acid L-ornithine. nih.gov

The key steps in the pathway that are targets for engineering include:

Overexpression of Pathway Genes: this compound is formed by the head-to-head linkage of two units derived from N⁵-hydroxy-L-ornithine, a process likely mediated by non-ribosomal peptide synthetase (NRPS) or NRPS-independent siderophore (NIS) synthetase enzymes. rsc.orgnih.gov Identifying and overexpressing the specific genes in the biosynthetic gene cluster (BGC) responsible for the dimerization and subsequent acylation steps would be a primary strategy to boost production.

Elimination of Competing Pathways: Fungi like Penicillium chrysogenum produce a mixture of siderophores, including this compound, coprogen, and ferricrocin. researchgate.netuliege.be These different siderophores compete for the same pool of precursors. By identifying and knocking out the genes responsible for the biosynthesis of competing siderophores (e.g., coprogen synthetase), metabolic flux can be redirected exclusively towards this compound synthesis.

Deregulation of Iron Repression: As siderophore production is negatively regulated by iron, engineering the regulatory network to make it insensitive to iron concentration could lead to constitutive high-level production. This could involve modifying or deleting key transcription factors, such as SreA in Aspergillus, that are responsible for repressing gene expression in the presence of iron.

Heterologous Expression Systems for this compound Production

Heterologous expression involves taking the entire biosynthetic gene cluster (BGC) responsible for producing a compound in its native organism and transferring it into a more suitable host. mdpi.comresearchgate.net This strategy is particularly useful when the native producer is slow-growing, difficult to cultivate, or genetically intractable. For this compound, this would involve cloning its BGC from a fungus like Penicillium chrysogenum and expressing it in a well-characterized and industrially robust host.

Potential hosts for heterologous expression include:

Escherichia coli : A common prokaryotic host with fast growth and well-established genetic tools. It has been used for the heterologous expression of other siderophores. nih.govasm.org However, as this compound biosynthesis involves eukaryotic enzymes, proper protein folding and post-translational modifications can be a challenge.

Saccharomyces cerevisiae : A well-understood eukaryotic host that offers a cellular environment more similar to the native fungus. It has been successfully used as a platform to express fungal siderophore transport genes and biosynthetic pathways. rsc.org

Aspergillus oryzae : A filamentous fungus known as a powerful host for producing secondary metabolites. Its close evolutionary relationship to Penicillium makes it an excellent candidate for expressing fungal BGCs, often resulting in high product titers. researchgate.net

The process involves identifying the complete BGC for this compound through genome mining, cloning the entire cluster into an expression vector, and transforming the vector into the chosen host. researchgate.netasm.org Successful expression not only allows for production in a more manageable system but also confirms the function of the genes within the cluster and opens up possibilities for combinatorial biosynthesis, where genes from different pathways are mixed to create novel molecules. mdpi.com

Conclusion and Future Research Directions

Summary of Current Understanding of Dimerum Acid's Role and Characteristics

This compound is a low-molecular-weight iron-chelating agent, classified as a dihydroxamate siderophore. nih.gov It is produced by a range of fungi, including phytopathogens like Stemphylium botryosum and Epicoccum purpurescens, as well as the human pathogen Histoplasma capsulatum. nih.gov Structurally, it is the diketopiperazine of N-δ-acetyl-l-N δ-hydroxyornithine. nih.gov this compound's primary function is to sequester ferric iron (Fe³⁺) from the environment, forming a stable complex that can be taken up by the producing organism to overcome iron-limited conditions. nih.gov It is also considered a breakdown product of the larger siderophore, coprogen (B1513091). nih.govnih.gov

Recent research has highlighted the significance of this compound in inter-organismal interactions. Studies have shown that this compound, along with other siderophores produced by Penicillium chrysogenum, can efficiently supply iron to plants. nih.govresearchgate.net This suggests a role for this compound in symbiotic or commensal relationships between fungi and plants. Furthermore, its production by pathogenic fungi points to its involvement in virulence by enabling iron acquisition from host tissues. nih.gov

| Property | Description |

| Compound Type | Dihydroxamate Siderophore |

| Function | Iron (Fe³⁺) chelation and transport |

| Producing Organisms | Fungi (e.g., Stemphylium botryosum, Epicoccum purpurescens, Histoplasma capsulatum, Penicillium chrysogenum, Metarhizium robertsii) |

| Relationship to other Siderophores | Can be a breakdown product of Coprogen |

| Known Roles | Fungal iron acquisition, potential virulence factor, iron source for plants |

Unexplored Biosynthetic Pathways and Regulatory Networks

The biosynthesis of dimerumic acid is intrinsically linked to that of other hydroxamate siderophores. In the fungus Metarhizium robertsii, the biosynthesis of both coprogens and dimerumic acids is associated with the same gene clusters. nih.gov Key genes identified as crucial for the production of dimerumic acid and related siderophores in this fungus include mrsidA and the non-ribosomal peptide synthetase (NRPS) gene mrsidD. nih.gov The expression of these genes is significantly upregulated under iron-deficient conditions, indicating that iron availability is a primary regulatory factor for dimerumic acid synthesis. nih.gov

However, significant gaps in our understanding of the complete biosynthetic pathway and its regulation remain. While the genetics of fusarinine (B1175079) and ferrichrome biosynthesis are well-studied, the specific enzymatic steps leading to dimerumic acid, and the genetics of rhodotorulic acid biosynthesis (a related dihydroxamate siderophore), have not been fully elucidated. nih.govnih.gov The regulatory networks that control the expression of biosynthetic genes in response to iron levels and other environmental cues are also an area ripe for investigation. Future research could focus on identifying transcription factors and signaling pathways that govern dimerumic acid production.

Development of Novel Analytical Probes and Techniques

Current methods for the detection and quantification of dimerumic acid largely rely on general techniques for siderophore analysis. The universal chemical assay using chrome azurol S (CAS) is a widely used colorimetric method for detecting siderophore activity, including that of dimerumic acid. nih.govacs.orgresearchgate.net This assay is based on the principle of a siderophore removing iron from a dye complex, resulting in a color change. researchgate.net For more specific analysis and quantification, high-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) is employed. nih.govresearchgate.net This technique allows for the separation and identification of dimerumic acid from complex mixtures of other siderophores. researchgate.net

Despite the utility of these methods, there is a need for the development of novel analytical probes with higher specificity and sensitivity for dimerumic acid. The creation of fluorescently labeled probes, for instance, could enable real-time imaging of dimerumic acid localization and transport in biological systems. nih.govacs.org Such probes would be invaluable for studying the dynamics of iron acquisition in fungal pathogens and in plant-fungus interactions. Future research in this area could focus on synthesizing dimerumic acid analogs conjugated to fluorophores, which could act as specific sensors for its presence and concentration.

| Technique | Application for Dimerumic Acid | Advantages | Limitations |

| Chrome Azurol S (CAS) Assay | General detection of siderophore activity | Simple, cost-effective, high-throughput potential | Non-specific, qualitative or semi-quantitative |

| HPLC-ESI-MS | Separation, identification, and quantification | High specificity and sensitivity | Requires specialized equipment and expertise |

| Fluorescent Probes | Potential for real-time imaging and localization | High sensitivity, allows for dynamic studies | Currently no specific probes for dimerumic acid exist |

Expanding Ecological Applications and Inter-Organismal Studies

The known ecological roles of dimerumic acid primarily revolve around iron competition and facilitation of iron uptake in plants. The production of siderophores like dimerumic acid is a key strategy in microbial competition, allowing fungi to secure the limited iron resources in their environment. nih.govunil.chnih.gov This competitive advantage can influence the structure and dynamics of microbial communities in various ecosystems.

The role of dimerumic acid in plant-fungus interactions presents a particularly interesting area for future research. Studies have demonstrated that a siderophore mixture containing large amounts of dimerumic acid from Penicillium chrysogenum significantly improves the iron nutritional status of both cucumber (a strategy I plant) and maize (a strategy II plant). nih.govresearchgate.net This suggests that fungi producing dimerumic acid could be harnessed as biofertilizers to enhance crop nutrition in iron-deficient soils. Further research is needed to explore the diversity of fungi that produce dimerumic acid in the rhizosphere and their specific effects on different plant species. Understanding the molecular mechanisms of how plants acquire iron from the dimerumic acid-iron complex is another critical area of investigation.

Computational Modeling and Theoretical Studies of Dimerumic Acid Interactions

Currently, there is a lack of specific computational modeling and theoretical studies focused on dimerumic acid. However, the application of such methods holds great promise for elucidating the molecular details of its function. Molecular docking and molecular dynamics simulations are powerful tools for studying the interactions between small molecules and proteins. mdpi.comnih.gov These techniques could be employed to model the binding of dimerumic acid to ferric iron, providing insights into the stability and coordination chemistry of the resulting complex.

Q & A

Q. What are the primary biological roles of Dimerum acid in microbial and plant systems?

this compound functions as a dihydroxamate siderophore, facilitating iron acquisition in iron-limited environments. In Penicillium chrysogenum, it enhances iron solubilization and uptake for both Strategy I (reduction-based) and Strategy II (chelation-based) plants . Methodologically, its role can be validated via iron-depletion assays, measuring microbial growth rates or plant chlorophyll content under iron-deficient conditions.

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is widely used due to its specificity for hydroxamate compounds. For complex matrices (e.g., soil or fungal extracts), tandem mass spectrometry (LC-MS/MS) improves sensitivity and reduces interference . Calibration curves should be prepared using purified this compound standards, with validation via spike-recovery experiments.

Q. How can researchers isolate this compound from fungal cultures?

A standardized protocol involves:

- Culturing Penicillium chrysogenum in iron-deficient media to induce siderophore production.

- Extracting metabolites using ethyl acetate or methanol.

- Purifying via column chromatography (e.g., silica gel) or preparative HPLC . Purity should be confirmed via NMR or FT-IR spectroscopy.

Advanced Research Questions

Q. How should experimental designs address contradictory data on this compound’s stability under varying pH conditions?

Contradictions in stability studies often arise from uncontrolled variables (e.g., light exposure, metal ions). To resolve this:

- Conduct stability assays in buffered solutions (pH 3–9) under inert atmospheres.

- Monitor degradation kinetics using HPLC and validate via kinetic modeling (e.g., Arrhenius plots) .

- Replicate experiments across independent labs to confirm reproducibility.

Q. What strategies are effective for studying this compound’s role in microbial iron competition?

Design co-culture experiments with iron-limited media, pairing siderophore-producing (e.g., Fusarium dimerum) and non-producing microbes. Key steps:

- Quantify iron bioavailability using ferrozine assays.

- Measure microbial growth rates and siderophore secretion via CAS (chrome azurol S) assays .

- Use genomic tools (e.g., gene knockout strains) to isolate this compound’s specific contributions .

Q. How can researchers evaluate this compound’s ecological impact in soil microbiomes?

Combine metagenomic analysis with metabolomic profiling:

- Extract microbial DNA/RNA from soil samples to identify taxa (e.g., Bacillus, Aspergillus) .

- Correlate this compound concentrations (via LC-MS) with microbial diversity indices (Shannon/Simpson).

- Conduct microcosm experiments to assess plant growth promotion under varying iron conditions .

Data Analysis and Interpretation

Q. How should conflicting results about this compound’s efficacy across plant species be analyzed?

- Perform meta-analysis of published studies, stratifying by plant type (Strategy I vs. II), soil pH, and iron status.

- Use multivariate regression to identify confounding variables (e.g., competing siderophores, rhizosphere microbiota) .

- Validate hypotheses via controlled hydroponic experiments with defined iron regimes .

Q. What statistical methods are appropriate for dose-response studies of this compound?

- Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values for iron uptake.

- Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare treatments.

- Include negative controls (e.g., siderophore-deficient mutants) to isolate this compound-specific effects .

Literature and Knowledge Gaps

Q. How can researchers identify underexplored areas in this compound research?

Q. What criteria should guide the selection of reference strains for comparative studies on this compound?

- Use phylogenetically diverse strains (e.g., Fusarium dimerum as an outgroup ).

- Validate siderophore production via genomic analysis (e.g., sidA gene presence) and chemical profiling .

Q. Tables for Methodological Reference

| Experimental Challenge | Recommended Approach | Key References |

|---|---|---|

| Quantifying siderophore stability | HPLC-UV/MS with kinetic modeling under controlled pH | |

| Iron competition assays | Co-cultures + CAS assays + genomic knockouts | |

| Ecological impact assessment | Metagenomics + metabolomics + microcosm experiments |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.